4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
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Overview
Description
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H17BrClN3O4 and a molecular weight of 550.8 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. industrial synthesis would generally involve scaling up the laboratory procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
- 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-methylbenzoate
- 4-BR-2-(2-((2-Chloroanilino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
Uniqueness
4-BR-2-(2-((1-Naphthylamino)(oxo)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
769153-79-9 |
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Molecular Formula |
C26H17BrClN3O4 |
Molecular Weight |
550.8 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C26H17BrClN3O4/c27-18-12-13-23(35-26(34)20-9-3-4-10-21(20)28)17(14-18)15-29-31-25(33)24(32)30-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H,(H,30,32)(H,31,33)/b29-15+ |
InChI Key |
HINVYVNZSJLPPT-WKULSOCRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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